
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings, one of which is substituted with a methyl group at the 6th position and an amine group at the 3rd position, while the other pyridine ring is attached via a methylene bridge to the nitrogen atom of the amine group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine typically involves the reaction of 6-methylpyridin-3-amine with pyridin-4-ylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-4-ylmethyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-N-(pyridin-4-ylmethyl)pyridin-4-amine
- 3-Nitro-N-(pyridin-4-ylmethyl)pyridin-4-amine
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
6-Methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine is unique due to the presence of the methyl group at the 6th position of the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets .
Eigenschaften
Molekularformel |
C12H13N3 |
|---|---|
Molekulargewicht |
199.25 g/mol |
IUPAC-Name |
6-methyl-N-(pyridin-4-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C12H13N3/c1-10-2-3-12(9-14-10)15-8-11-4-6-13-7-5-11/h2-7,9,15H,8H2,1H3 |
InChI-Schlüssel |
MDPCXCAKENOYGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C=C1)NCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


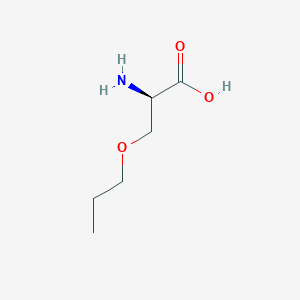
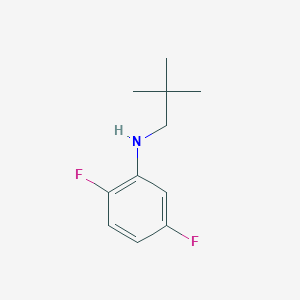
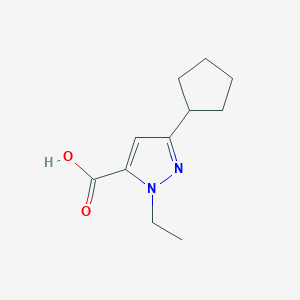
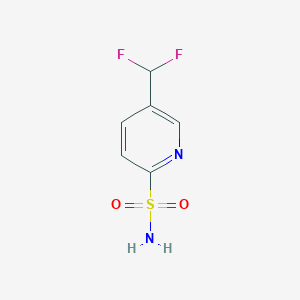
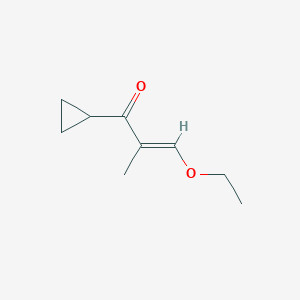

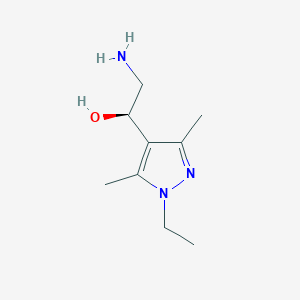
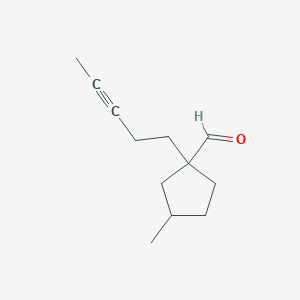
![4-[(Pent-4-yn-2-yl)amino]benzoic acid](/img/structure/B13301666.png)
![2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid](/img/structure/B13301674.png)
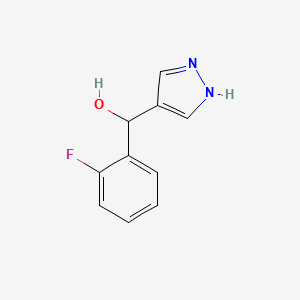
![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13301709.png)

![3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13301714.png)
